2-(3-Amino-4-chlorophenyl)acetonitrile
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Overview
Description
2-(3-Amino-4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorophenyl)acetonitrile typically involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable nitrile source. One common method is the reaction of 3-amino-4-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) acetate can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetonitriles.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include heterocyclic compounds such as pyridines and quinolines.
Scientific Research Applications
2-(3-Amino-4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3-chlorophenyl)acetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
(4-Chlorophenyl)acetonitrile: Lacks the amino group, leading to different reactivity and applications.
2-Aminoacetonitrile: Lacks the phenyl ring, resulting in different chemical properties and uses.
Uniqueness
2-(3-Amino-4-chlorophenyl)acetonitrile is unique due to the presence of both amino and chloro groups on the phenyl ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(3-amino-4-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQCLKGVIADJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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